Balicatib

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

cathepsin K inhibito

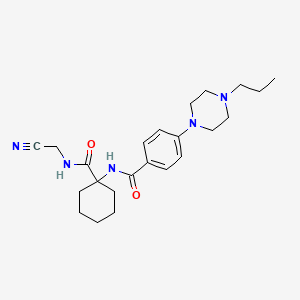

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCRBOWRJOUJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188989 | |

| Record name | Balicatib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354813-19-7 | |

| Record name | Balicatib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balicatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balicatib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALICATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Balicatib's Mechanism of Action in Bone Resorption: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical examination of Balicatib, a potent and selective inhibitor of cathepsin K (CatK), and its mechanism of action in preventing bone resorption. Cathepsin K is the principal cysteine protease expressed by osteoclasts responsible for the degradation of the organic bone matrix, primarily type I collagen. This compound intervenes in this critical process, leading to a reduction in bone resorption with a distinct pharmacological profile compared to other antiresorptive agents. This guide synthesizes quantitative data on its potency and clinical effects, details key experimental protocols for its evaluation, and provides visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cathepsin K

Bone resorption is a physiological process mediated by osteoclasts, which adhere to the bone surface and form a sealed compartment known as the resorption lacuna.[1] Into this acidified environment, the osteoclast secretes proteases, with cathepsin K being the most critical for degrading the organic matrix.[1][2] CatK is unique in its potent ability to cleave the triple helical region of type I collagen, the main structural protein in bone.[2][3]

This compound (also known as AAE581) is a basic peptidic nitrile compound that acts as a potent, orally active, and selective inhibitor of cathepsin K.[4][5] Its mechanism of action is direct, reversible inhibition of the CatK enzyme.[1] By binding to the active site of CatK, this compound prevents the proteolysis of type I collagen. This disrupts the fundamental process of matrix degradation without significantly affecting osteoclast formation, viability, or adherence to the bone surface.[6][7] The result is a significant reduction in the efficiency of bone resorption by each osteoclast.[7]

Unlike bisphosphonates, which can induce osteoclast apoptosis, CatK inhibitors like this compound leave the osteoclast population largely intact.[6] This is significant because osteoclasts are believed to secrete coupling factors that signal for the recruitment and activation of osteoblasts to initiate new bone formation.[7] By inhibiting resorption while preserving the osteoclast, the signaling for bone formation is maintained, leading to a pharmacological profile where bone resorption is decreased while bone formation is less affected.[2][8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Future of anticathepsin K drugs: dual therapy for skeletal disease and atherosclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic inhibition of cathepsin K—reducing bone resorption while maintaining bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

Balicatib (AAE581): A Technical Guide to a Potent Cathepsin K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balicatib, also known as AAE581, is a potent, orally active, and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Developed by Novartis for the potential treatment of osteoporosis, this compound demonstrated significant effects on bone metabolism by inhibiting bone resorption.[3][4] This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, and key preclinical and clinical findings. Detailed experimental protocols and signaling pathways are presented to support further research and development in the field of metabolic bone diseases.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key cellular player in the pathophysiology of osteoporosis is the osteoclast, which is responsible for bone resorption. Cathepsin K is the predominant cysteine protease in osteoclasts and plays a crucial role in the degradation of the organic bone matrix, primarily type I collagen.[5] Inhibition of cathepsin K has therefore emerged as a promising therapeutic strategy to reduce bone resorption and treat osteoporosis.[6] this compound (AAE581) is a basic peptidic nitrile compound designed as a potent and selective inhibitor of human cathepsin K.[7]

Primary Target and Mechanism of Action

This compound's primary molecular target is Cathepsin K .[2][3][8] It acts as a reversible and selective inhibitor of this enzyme.[9] The mechanism of action involves this compound binding to the active site of cathepsin K, thereby preventing its enzymatic activity and the subsequent degradation of bone matrix proteins.[7]

An interesting characteristic of this compound is its lysosomotropic nature. Due to its basic properties, this compound accumulates in the acidic environment of lysosomes, the cellular compartment where cathepsins are active.[10][11] This property was initially thought to enhance its selectivity for the lysosomal cathepsin K. However, this accumulation also led to the inhibition of other cathepsins, such as cathepsin B and L, in cell-based assays, reducing its functional selectivity and contributing to off-target effects.[10]

Signaling Pathway of Cathepsin K in Bone Resorption

Quantitative Data

This compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Cathepsin | IC50 (nM) | Species | Reference |

| Cathepsin K | 22 | Not Specified | [1] |

| Cathepsin K | 1.4 | Human | [7][10] |

| Cathepsin B | 61 | Not Specified | [1] |

| Cathepsin L | 48 | Not Specified | [1] |

| Cathepsin S | 2900 | Not Specified | [1] |

Table 2: Preclinical Efficacy of this compound in Ovariectomized Cynomolgus Monkeys

| Parameter | Vehicle (OVX Control) | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (50/30 mg/kg) | Sham Control | Reference |

| Study Duration | 18 months | 18 months | 18 months | 18 months | 18 months | [12] |

| Administration | Oral gavage, twice daily | Oral gavage, twice daily | Oral gavage, twice daily | Oral gavage, twice daily | N/A | [12] |

| Change in Spine BMD | Loss | Gain (intermediate between Sham and OVX) | Gain (intermediate between Sham and OVX) | Gain | Gain | [12] |

| Change in Femur BMD | Loss | Significant Gain | Significant Gain | Significant Gain | Gain | [12] |

| Periosteal Bone Formation Rate (Ps.BFR) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | N/A | [12] |

Experimental Protocols

In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This protocol is based on a typical fluorometric assay for screening cathepsin K inhibitors.

Materials:

-

Recombinant human Cathepsin K

-

Cathepsin K Reaction Buffer

-

Cathepsin K Substrate (e.g., Ac-LR-AFC)

-

This compound (AAE581)

-

96-well microtiter plate (white or black)

-

Fluorometric plate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of Cathepsin K in the reaction buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add the Cathepsin K enzyme solution. b. Add the diluted this compound solutions to the respective wells. Include a control well with reaction buffer instead of the inhibitor. c. Incubate the plate for a pre-determined time at a specified temperature to allow for inhibitor binding.

-

Substrate Addition: Add the Cathepsin K substrate to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[13]

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Ovariectomized (OVX) Cynomolgus Monkey Model of Osteoporosis

This protocol describes a well-established nonhuman primate model for studying postmenopausal osteoporosis.[14]

Animals:

-

Adult female cynomolgus monkeys (Macaca fascicularis)

Procedure:

-

Acclimation: Acclimate the animals to the housing conditions.

-

Ovariectomy: Perform bilateral ovariectomy on the treatment and vehicle control groups. A sham surgery is performed on the sham control group.

-

Treatment: Begin oral administration of this compound or vehicle via gavage at the specified doses and frequency.

-

Bone Mineral Density (BMD) Measurement:

-

Bone Histomorphometry:

-

At the end of the study, collect bone biopsies (e.g., iliac crest) or whole bones (e.g., femur, vertebrae).

-

Process the bone samples undecalcified by embedding in a resin such as methylmethacrylate.[1]

-

Cut thin sections using a microtome.

-

Stain sections with von Kossa to differentiate mineralized bone (black) from osteoid (red/pink) and Toluidine Blue to visualize cellular components like osteoblasts and osteoclasts.[7][12]

-

Analyze the stained sections using a microscope equipped with an image analysis system to quantify parameters such as bone volume, trabecular thickness, and bone formation rates.

-

Experimental Workflow for Preclinical Evaluation of this compound

Clinical Development and Adverse Effects

This compound entered Phase II clinical trials for the treatment of postmenopausal osteoporosis and knee osteoarthritis.[4] While it showed dose-dependent reductions in bone resorption markers, its development was halted due to the emergence of adverse skin reactions.[10] Specifically, some patients developed morphea-like skin changes, characterized by hardening of the skin. This adverse effect was attributed to the off-target inhibition of other cathepsins, such as cathepsin B and L, which are expressed in the skin and are involved in extracellular matrix degradation.[10] The lysosomotropic nature of this compound likely contributed to the accumulation of the drug in skin fibroblasts, leading to these cutaneous side effects.[11]

Conclusion

This compound (AAE581) is a potent inhibitor of cathepsin K that effectively reduces bone resorption. Its development provided valuable insights into the therapeutic potential of cathepsin K inhibition for osteoporosis. However, the off-target effects, particularly the morphea-like skin reactions, highlighted the challenges of achieving functional selectivity in vivo, especially with lysosomotropic compounds. The lessons learned from the development of this compound continue to inform the design of next-generation cathepsin K inhibitors with improved safety profiles for the treatment of skeletal and other diseases.

References

- 1. youtube.com [youtube.com]

- 2. Systematic optimization of multiplex zymography protocol to detect active cathepsins K, L, S, and V in healthy and diseased tissue: compromise between limits of detection, reduced time, and resources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - Guo - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Cathepsin K Activity Assay Kit - ELISA Reagents and Kits for Animal and Human Research. Developing and Manufacturing Research Products for Molecular and Cell Biologists. [eurodiagnostico.com]

- 10. Special Stains < Orthopædics & Rehabilitation [medicine.yale.edu]

- 11. abcam.com [abcam.com]

- 12. Cathepsin K Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]

- 13. researchgate.net [researchgate.net]

- 14. iaea.org [iaea.org]

Balicatib: A Technical Overview of a Selective Cathepsin K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balicatib (AAE581) is a potent, orally active, and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for bone resorption. Developed for the treatment of osteoporosis, this compound demonstrated the ability to reduce bone turnover and increase bone mineral density in preclinical and clinical studies. However, its development was halted due to adverse effects, specifically morphea-like skin reactions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and a summary of key experimental findings. Detailed methodologies for seminal experiments are presented, alongside visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of bone biology and drug development.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key cellular player in the pathogenesis of osteoporosis is the osteoclast, a specialized multinucleated cell responsible for bone resorption. Cathepsin K is the principal cysteine protease expressed by osteoclasts and is secreted into the resorption lacuna to degrade the organic bone matrix, primarily type I collagen. Its critical role in bone resorption has made it an attractive therapeutic target for the development of anti-resorptive agents. This compound emerged as a promising selective inhibitor of cathepsin K, designed to uncouple bone resorption from bone formation, a limitation of some existing osteoporosis therapies.

Mechanism of Action and Selectivity

This compound is a non-basic peptidic nitrile compound that acts as a reversible, potent inhibitor of human cathepsin K.[1] Its inhibitory activity is attributed to the interaction of the nitrile warhead with the active site cysteine residue of the enzyme.

Data Presentation: In Vitro Inhibitory Activity of this compound

The selectivity of this compound for cathepsin K over other related cathepsins has been evaluated in enzymatic assays. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various human cathepsins.

| Cathepsin Target | This compound IC50 (nM) | Reference |

| Cathepsin K | 1.4 - 22 | [1][2][3][4] |

| Cathepsin B | 61 - 4800 | [2][3] |

| Cathepsin L | 48 - 503 | [2][3] |

| Cathepsin S | 2900 - 65000 | [2][3] |

Note: IC50 values can vary between different studies and assay conditions.

It has been noted that the selectivity of this compound observed in in vitro enzyme assays is significantly reduced in cell-based assays. This is attributed to the lysosomotropic nature of this compound, which leads to its accumulation in the acidic environment of lysosomes, resulting in off-target inhibition of other lysosomal cathepsins.[4]

Signaling Pathway

The expression and activity of cathepsin K in osteoclasts are tightly regulated. The primary signaling pathway governing osteoclast differentiation and activation is the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) pathway.

Caption: Cathepsin K Signaling Pathway in Osteoclasts.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound.

In Vitro Cathepsin K Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified human cathepsin K.

General Protocol (based on commercially available kits):

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., MES, pH 5.5) containing a reducing agent (e.g., DTT) and a chelating agent (e.g., EDTA).

-

Reconstitute purified recombinant human cathepsin K enzyme in the assay buffer to a working concentration.

-

Prepare a stock solution of a fluorogenic cathepsin K substrate (e.g., Z-LR-AMC) in a suitable solvent (e.g., DMSO). Dilute the substrate stock to a working concentration in the assay buffer.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add a defined volume of the diluted this compound solutions or vehicle control (DMSO) to the appropriate wells.

-

Add the cathepsin K enzyme solution to all wells except for the no-enzyme control wells.

-

Incubate the plate at room temperature for a specified pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the cathepsin K substrate solution to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Ovariectomized Monkey Model of Postmenopausal Osteoporosis

Objective: To evaluate the in vivo efficacy of this compound in preventing bone loss and reducing bone turnover in a preclinical model of postmenopausal osteoporosis.

General Protocol:

-

Animal Model:

-

Adult, skeletally mature female cynomolgus monkeys (Macaca fascicularis) are commonly used.

-

Animals undergo a bilateral ovariectomy (OVX) to induce estrogen deficiency, which mimics menopause. A sham-operated control group is also included.

-

-

Surgical Procedure (Ovariectomy):

-

Animals are anesthetized following standard veterinary procedures.

-

A midline or flank incision is made to access the abdominal cavity.

-

The ovaries are located, and the ovarian ligaments and blood vessels are ligated and transected.

-

The ovaries are removed, and the incision is closed in layers.

-

Post-operative analgesia and care are provided to ensure animal welfare.

-

-

Treatment:

-

Following a recovery period and confirmation of estrogen deficiency, animals are randomized into treatment groups.

-

This compound is administered orally (e.g., via gavage) at various dose levels, typically once or twice daily, for an extended period (e.g., 12-18 months). A vehicle-treated OVX group serves as the primary control.

-

-

Endpoint Measurements:

-

Bone Mineral Density (BMD): Measured at baseline and regular intervals (e.g., every 3-6 months) using dual-energy X-ray absorptiometry (DXA) at relevant skeletal sites (e.g., lumbar spine, femur).

-

Bone Turnover Markers: Serum and urine samples are collected periodically to measure markers of bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX) and bone formation (e.g., N-terminal propeptide of type I procollagen, P1NP) using immunoassays.

-

Bone Histomorphometry: At the end of the study, bone biopsies (e.g., from the iliac crest) or whole bones are collected for histomorphometric analysis to assess cellular and structural changes in bone remodeling.

-

Phase II Clinical Trials in Postmenopausal Women

Objective: To assess the efficacy, safety, and tolerability of different doses of this compound in postmenopausal women with low bone mass.

General Protocol (based on information from NCT00170911 and NCT00100607):

-

Study Design: Randomized, double-blind, placebo-controlled, dose-ranging studies.

-

Participant Population:

-

Inclusion Criteria: Ambulatory postmenopausal women (typically aged 45-70 years) with low bone mineral density (e.g., lumbar spine T-score between -2.0 and -3.5).

-

Exclusion Criteria: History of metabolic bone diseases other than osteoporosis, recent use of medications affecting bone metabolism, and other significant medical conditions.

-

-

Treatment:

-

Participants are randomized to receive daily oral doses of this compound (e.g., 10 mg, 25 mg, 50 mg) or a matching placebo.

-

All participants typically receive calcium and vitamin D supplementation.

-

Treatment duration is usually 12 months or longer.

-

-

Efficacy Endpoints:

-

Primary Endpoint: Percentage change from baseline in lumbar spine BMD at 12 months.

-

Secondary Endpoints:

-

Percentage change from baseline in BMD at other skeletal sites (e.g., total hip, femoral neck).

-

Changes in bone turnover markers (e.g., serum CTX, serum P1NP).

-

Incidence of new vertebral fractures.

-

-

-

Safety and Tolerability Assessments:

-

Monitoring of adverse events, including dermatological examinations.

-

Clinical laboratory tests (hematology, chemistry).

-

Vital signs and physical examinations.

-

Experimental Workflows

The following diagrams illustrate the general workflows for the preclinical and clinical evaluation of this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Caption: Clinical Trial Workflow for this compound.

Summary of Key Findings

Preclinical Findings

In the ovariectomized monkey model, this compound demonstrated dose-dependent effects on bone metabolism.[5] Treatment with this compound partially prevented the OVX-induced loss of bone mineral density. Furthermore, this compound significantly reduced bone turnover, as evidenced by decreased levels of bone resorption and formation markers. An interesting and unexpected finding was that this compound stimulated periosteal bone formation, which is not typically observed with other anti-resorptive agents.[5]

Clinical Findings

Phase II clinical trials in postmenopausal women with low bone mass showed that this compound increased bone mineral density at the lumbar spine and hip in a dose-dependent manner. The increases in BMD were comparable to those observed with bisphosphonate therapy. This compound also led to a significant reduction in bone resorption markers, such as serum CTX.

Adverse Events and Discontinuation

The clinical development of this compound was terminated due to the emergence of morphea-like skin reactions, a form of localized scleroderma, in some patients.[6] These adverse events were dose-dependent and resolved after discontinuation of the drug. The proposed mechanism for these skin changes is the off-target inhibition of other cathepsins in dermal fibroblasts, leading to an accumulation of extracellular matrix proteins.[6]

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic data for this compound in humans is limited in the public domain. However, studies on other cathepsin K inhibitors, such as odanacatib, have provided insights into the general pharmacokinetic and pharmacodynamic properties of this class of drugs. These compounds are typically orally bioavailable and exhibit a long half-life, allowing for infrequent dosing.[7]

The pharmacodynamic effects of cathepsin K inhibitors are characterized by a rapid and sustained reduction in bone resorption markers. For instance, significant decreases in serum CTX are observed shortly after administration.[8] The effect on bone formation markers, such as P1NP, is generally less pronounced, suggesting a potential for uncoupling bone resorption and formation.

Conclusion

This compound is a potent and selective inhibitor of cathepsin K that showed promise as a novel treatment for osteoporosis by effectively reducing bone resorption and increasing bone mineral density. However, the development of dose-dependent, morphea-like skin reactions highlighted the challenges of off-target effects, likely due to the drug's lysosomotropic properties and subsequent inhibition of other cathepsins in non-skeletal tissues. The experience with this compound has provided valuable lessons for the development of future cathepsin K inhibitors, emphasizing the importance of high selectivity not only in enzymatic assays but also in the cellular environment of target and off-target tissues. The in-depth information presented in this technical guide serves as a comprehensive resource for researchers continuing to explore the therapeutic potential of cathepsin K inhibition.

References

- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of the cathepsin K inhibitor odanacatib on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Balicatib: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balicatib (AAE581) is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins.[1][2] Preclinical studies in animal models of osteoporosis have demonstrated this compound's efficacy in inhibiting bone resorption, preserving bone mass, and, uniquely, stimulating periosteal bone formation. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting cathepsin K, the primary enzyme responsible for the breakdown of type I collagen, a major component of the bone matrix.[1] In the acidic microenvironment of the resorption lacuna created by osteoclasts, cathepsin K cleaves collagen fibrils, leading to bone resorption. By inhibiting this enzymatic activity, this compound effectively reduces bone breakdown.

Signaling Pathway of Bone Resorption and Cathepsin K Inhibition

The following diagram illustrates the signaling pathway leading to osteoclast activation and bone resorption, and the point of intervention for this compound.

Preclinical Efficacy in an Ovariectomized Monkey Model of Osteoporosis

A key preclinical study evaluated the efficacy of this compound in a well-established animal model of postmenopausal osteoporosis: the ovariectomized (OVX) cynomolgus monkey (Macaca fascicularis).[1]

Experimental Protocol: Ovariectomy-Induced Osteoporosis in Cynomolgus Monkeys

The following workflow outlines the major steps in the preclinical evaluation of this compound in the ovariectomized monkey model.

Surgical Procedure: Bilateral Ovariectomy

Mature female cynomolgus monkeys underwent bilateral ovariectomy to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis.[3][4][5] Aseptic surgical techniques were employed under general anesthesia. A midline abdominal incision was made to expose the reproductive organs. The ovaries were identified, and the ovarian ligaments and blood vessels were ligated before excision. The surgical site was then closed in layers. Sham-operated animals underwent a similar procedure without the removal of the ovaries.

Quantitative Data

The study in ovariectomized monkeys yielded significant quantitative data on the effects of this compound on bone mineral density (BMD) and bone turnover markers.

Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Monkeys after 18 Months

| Treatment Group | Dose (mg/kg, twice daily) | Mean % Change in Lumbar Spine BMD | Mean % Change in Femur BMD |

| Sham | - | Gain | Gain |

| OVX + Vehicle | 0 | Loss | Loss |

| OVX + this compound (Low) | 3 | Intermediate Gain | Significant Gain** |

| OVX + this compound (Medium) | 10 | Intermediate Gain | Significant Gain |

| OVX + this compound (High) | 50 (reduced to 30) | Intermediate Gain | Significant Gain |

*Significantly different from OVX + Vehicle.[1] **All three doses significantly increased BMD gain relative to the OVX + Vehicle group.[1]

Table 2: Effect of this compound on Bone Turnover Markers in Ovariectomized Monkeys

| Marker | Effect of this compound |

| Bone Resorption Markers (e.g., CTX, NTX) | Significantly decreased at most sites.[1] |

| Bone Formation Markers | Generally decreased, with the exception of periosteal bone formation rates.[1] |

Unexpected Effect on Periosteal Bone Formation

A notable and unexpected finding in the preclinical studies of this compound was the stimulation of periosteal bone formation.[1] This effect is in contrast to most other anti-resorptive agents, which typically suppress both bone resorption and formation. This unique property suggests a potential for this compound to not only prevent bone loss but also to improve bone strength by increasing cortical bone thickness.

Hypothesized Mechanism of Increased Periosteal Bone Formation

The exact mechanism for this effect is still under investigation, but it is hypothesized to involve the uncoupling of bone resorption and formation. One theory suggests that while cathepsin K is inhibited, osteoclasts may still be present and secrete factors that stimulate osteoblast activity on the periosteal surface.

Preclinical Pharmacokinetics

While detailed pharmacokinetic parameters for this compound in various preclinical species are not extensively published in the public domain, its oral activity has been demonstrated in the cynomolgus monkey study.[1] The twice-daily oral gavage dosing regimen suggests a half-life that supports this frequency of administration to maintain therapeutic concentrations.

Table 3: In Vitro Selectivity of this compound

| Enzyme | IC50 (nM) |

| Cathepsin K | 22 |

| Cathepsin B | 61 |

| Cathepsin L | 48 |

| Cathepsin S | 2900 |

Data from MedChemExpress.[6]

Experimental Protocols for Rodent Models of Osteoporosis

Rodent models, particularly the ovariectomized (OVX) rat, are widely used in preclinical osteoporosis research due to their cost-effectiveness and well-characterized response to estrogen deficiency.[7][8]

Experimental Protocol: Ovariectomy-Induced Osteoporosis in Rats

Animal Model: Female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age.[7][8]

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

-

Make a dorsal midline or bilateral flank incisions.

-

Locate the ovaries, which are typically embedded in a fat pad.

-

Ligate the ovarian blood vessels and the fallopian tube.

-

Excise the ovaries.

-

Suture the muscle and skin layers.

-

Administer post-operative analgesics.

-

Sham-operated rats undergo the same procedure without removal of the ovaries.

Verification of Ovariectomy: Successful ovariectomy can be confirmed by observing a decrease in uterine weight and changes in the estrous cycle (vaginal smears) approximately 2-3 weeks post-surgery.[7]

Induction of Osteoporosis: Significant bone loss is typically observed within 3 months of ovariectomy.[9]

Analysis of Bone Turnover Markers

Serum C-terminal telopeptide of type I collagen (CTX):

-

Sample: Serum, preferably collected from fasting animals to reduce diurnal variation.[10]

-

Methodology: Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying serum CTX levels.[10][11] Commercially available kits for preclinical species are widely used.

Urinary N-terminal telopeptide of type I collagen (NTX):

-

Sample: Urine, often normalized to creatinine concentration to account for variations in urine dilution.[12]

-

Methodology: ELISA is a standard technique for the measurement of urinary NTX.[11][12]

Conclusion

Preclinical studies in animal models have established this compound as a promising therapeutic agent for osteoporosis. Its potent and selective inhibition of cathepsin K leads to a significant reduction in bone resorption and preservation of bone mass. The unique stimulatory effect on periosteal bone formation warrants further investigation and suggests a potential for enhanced bone strength compared to other anti-resorptive therapies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of metabolic bone diseases.

References

- 1. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Influence of Ovariectomy on Bone Turnover and Trabecular Bone Mass in Mature Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of osteopenia in ovariectomized cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ecmjournal.org [ecmjournal.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]

- 9. pubcompare.ai [pubcompare.ai]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Measurement of Urinary N-Telopeptides and Serum C-Telopeptides from Type I Collagen Using a Lateral Flow-Based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide on the Core Effects of Balicatib on Osteoclast Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of balicatib, a potent and selective inhibitor of cathepsin K, and its direct effects on osteoclast activity. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction: this compound and the Role of Cathepsin K in Bone Resorption

Osteoclasts are multinucleated cells of hematopoietic origin responsible for the degradation of bone matrix, a critical process in bone remodeling.[1][2][3] An imbalance in this process, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, leads to pathological conditions such as osteoporosis.[4] A key enzyme secreted by osteoclasts into the resorption lacuna is cathepsin K (CatK), a cysteine protease with a potent ability to cleave type I collagen, the primary organic component of the bone matrix.[1][4][5]

This compound (AAE581) is a basic peptidic nitrile compound developed as a potent and selective inhibitor of human cathepsin K.[6][7] By targeting this crucial enzyme, this compound directly interferes with the primary function of osteoclasts, thereby reducing bone resorption.[1][4] This guide explores the molecular interactions, cellular consequences, and preclinical outcomes associated with this compound's activity.

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of cathepsin K enzymatic activity. Cathepsin K is secreted by the osteoclast into the sealed-off, acidified resorption pit.[5] In this acidic microenvironment, the mineral component of the bone is dissolved, exposing the organic matrix, which is then degraded by proteases, predominantly cathepsin K.[4][5]

This compound, as a competitive, reversible inhibitor, binds to the active site of cathepsin K, preventing it from cleaving its natural substrate, type I collagen.[1] This leads to an accumulation of undigested collagen fibrils within the resorption lacuna.[8] While osteoclast formation and activation may not be directly affected, their functional capacity to resorb bone is significantly diminished.[1][9] Studies with other cathepsin K inhibitors have shown that while osteoclasts still form resorption pits, they are smaller and shallower compared to those formed by untreated cells.[1][9]

Interestingly, the inhibition of cathepsin K by agents like this compound appears to have a lesser effect on bone formation markers compared to its strong inhibition of resorption markers.[8][10] This suggests a potential uncoupling of bone resorption and formation, a desirable characteristic for osteoporosis therapies.[8] Some studies even suggest that this compound can stimulate periosteal bone formation.[11][12]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (nM) | Selectivity vs. Cathepsin K | Reference |

| Cathepsin K | 1.4 - 22 | - | [4][6][7][13] |

| Cathepsin B | 4800 | > 4,800-fold | [4][7] |

| Cathepsin L | 503 | > 500-fold | [4][7] |

| Cathepsin S | 65000 | > 65,000-fold | [4][7] |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro. A higher IC₅₀ indicates lower potency.

Table 2: Preclinical Efficacy of this compound in Ovariectomized Monkeys (18-Month Study)

| Parameter | Vehicle (Ovariectomized) | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Reference |

| Bone Mineral Density (BMD) Change | |||||

| Lumbar Spine | Loss | Gain (p < 0.05 vs. Vehicle) | Gain (p < 0.05 vs. Vehicle) | Gain | [11][12] |

| Femur | Loss | Gain (p < 0.05 vs. Vehicle) | Gain (p < 0.05 vs. Vehicle) | Gain (p < 0.05 vs. Vehicle) | [11][12] |

| Bone Turnover Markers | |||||

| Bone Resorption Markers (e.g., CTx) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | [6] |

| Periosteal Bone Formation Rate (Ps.BFR) | - | Significantly Higher | Significantly Higher | Significantly Higher | [11][12] |

This table summarizes the general findings. This compound demonstrated a dose-dependent prevention of ovariectomy-induced bone loss and a reduction in bone resorption markers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of this compound.

4.1 In Vitro Osteoclastogenesis and Bone Resorption Assay

This assay is fundamental for evaluating the direct effect of compounds on osteoclast formation and function.

-

Cell Source: Primary bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used as osteoclast precursors.[2][3]

-

Osteoclast Differentiation:

-

Precursor cells are cultured in α-MEM medium supplemented with fetal bovine serum.[3]

-

Differentiation into mature osteoclasts is induced by the addition of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).[3][14]

-

The culture is maintained for 7-21 days, with media changes every 2-3 days.[3][14]

-

-

Treatment: this compound or a vehicle control is added to the culture medium at various concentrations during the differentiation or maturation phase to assess its effects.

-

Assessment of Osteoclast Formation:

-

Mature osteoclasts are identified as large, multinucleated cells (≥3 nuclei).

-

Cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts.[2] The number of TRAP-positive multinucleated cells is then quantified.

-

-

Assessment of Bone Resorption (Pit Assay):

-

Osteoclast precursors are seeded onto a resorbable substrate, such as dentine slices, bone slices, or calcium phosphate-coated plates.[15][16]

-

Following differentiation and treatment, the cells are removed.

-

The resorbed "pits" or "lacunae" are visualized using microscopy (e.g., light or scanning electron microscopy).[15]

-

The total area of resorption is quantified using image analysis software.[15]

-

Additionally, the release of collagen fragments (like C-terminal telopeptides, CTx) into the culture medium can be measured as an indicator of resorption activity.[9]

-

4.2 Ovariectomized (OVX) Monkey Model of Osteoporosis

This preclinical model is highly relevant for studying postmenopausal osteoporosis.

-

Model Induction: Adult female monkeys (Macaca fascicularis) undergo bilateral ovariectomy to induce estrogen deficiency, which leads to increased bone turnover and bone loss, mimicking postmenopausal osteoporosis.[11][12] A sham-operated group serves as a control.[11][12]

-

Treatment Protocol:

-

Efficacy Endpoints:

-

Bone Mineral Density (BMD): Measured at regular intervals (e.g., every 3-6 months) at clinically relevant sites like the lumbar spine and femur using dual-energy X-ray absorptiometry (DXA).[11][12]

-

Biochemical Markers of Bone Turnover: Serum and urine samples are collected to measure markers of bone resorption (e.g., CTx, NTx) and bone formation (e.g., osteocalcin, P1NP).[4]

-

Bone Histomorphometry: At the end of the study, bone biopsies are collected from sites like the vertebra and femur.[11] Dynamic histomorphometry, using fluorescent labels administered before biopsy, allows for the quantification of parameters like bone formation rate (BFR) and mineral apposition rate.[17]

-

Signaling Pathways and Visualizations

This compound's action is downstream of the complex signaling that governs osteoclast differentiation and activation. The primary pathway for osteoclastogenesis involves RANKL binding to its receptor RANK on osteoclast precursors, which triggers a cascade leading to the expression of key transcription factors like NFATc1.[5] NFATc1, in turn, stimulates the transcription of genes essential for osteoclast function, including cathepsin K (CTSK).[5]

Once synthesized, pro-cathepsin K is processed into its mature, active form within the acidic environment of lysosomes.[18][19] These lysosomes are then trafficked and secreted into the resorption lacuna.[5][19] this compound acts at this final, extracellular stage by inhibiting the secreted, active enzyme.

Diagram 1: Cathepsin K Secretion and Function in Osteoclasts

Caption: Cathepsin K pathway from gene transcription to collagen degradation.

Diagram 2: Experimental Workflow for In Vitro Assessment of this compound

Caption: Workflow for testing this compound's effect on osteoclasts in vitro.

Diagram 3: Logical Flow of this compound's Mechanism of Action

Caption: Logical cascade of this compound's therapeutic effect on bone.

Conclusion and Clinical Perspective

This compound effectively inhibits osteoclast activity by selectively targeting cathepsin K, the primary enzyme responsible for degrading the organic matrix of bone. In vitro data confirms its high potency and selectivity, while preclinical studies in primate models demonstrated its ability to reduce bone resorption and increase bone mineral density.[6][7][11]

However, the clinical development of this compound was discontinued. Despite its efficacy in targeting bone, off-target effects, primarily morphea-like skin reactions, were observed in clinical trials.[8][20] These adverse events were likely due to the inhibition of cathepsin K in other tissues where it plays a physiological role, or potentially due to the lysosomotropic nature of the compound leading to accumulation in acidic cellular compartments.[4][7] The experience with this compound has provided valuable lessons for the development of subsequent cathepsin K inhibitors, emphasizing the need for high tissue specificity in addition to enzyme selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. Video: Resorption Pit Assay: An In Vitro Technique to Quantify Calcium Resorption Activity of Mature Osteoclasts using Calcium Phosphate-Coated Culture Plates - Experiment [app.jove.com]

- 16. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activating cathepsin K in osteoclasts stimulates bone formation through S1P - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cathepsin K inhibitors promote osteoclast-osteoblast communication and engagement of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Early clinical trial data for Balicatib in osteoporosis

An In-depth Technical Guide to the Early Clinical Trial Data of Balicatib in Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AAE581) is a potent, orally available, and reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[2][3] Its inhibition presents a novel mechanism for the treatment of osteoporosis by reducing bone resorption with a lesser coupled reduction in bone formation compared to other antiresorptive therapies like bisphosphonates.[1] This guide provides a detailed overview of the early clinical trial data for this compound, focusing on its efficacy, safety, and the methodologies employed in its initial evaluation for the treatment of postmenopausal osteoporosis. Despite showing promise in increasing bone mineral density, the clinical development of this compound was ultimately halted due to safety concerns, specifically the development of morphea-like skin lesions.[1][4]

Mechanism of Action

This compound is a basic peptidic nitrile compound that acts as a potent inhibitor of human cathepsin K.[3][5] In osteoclasts, cathepsin K is secreted into the sealed resorption lacuna at the osteoclast-bone interface, where it degrades the collagenous bone matrix. By inhibiting cathepsin K, this compound effectively reduces the breakdown of bone.[2] A distinguishing feature of this compound is its lysosomotropic nature, which leads to its accumulation in the acidic environment of lysosomes.[1][5] This property, however, was found to reduce its functional selectivity, as it also led to the inhibition of other cathepsins, such as cathepsin S, B, and L, which are expressed in other tissues like dermal fibroblasts.[1][3][5] This off-target activity is believed to be the underlying cause of the morphea-like skin adverse events observed in clinical trials.[3][4]

Signaling Pathway of Cathepsin K in Bone Resorption and Inhibition by this compound

Caption: Mechanism of this compound in inhibiting bone resorption.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from the early clinical trials of this compound.

Table 1: Efficacy Data - Bone Mineral Density (BMD)

A Phase II, randomized, placebo-controlled trial in 675 postmenopausal women over 12 months.[6][7][8]

| Treatment Group (Daily Oral Dose) | Mean Change in Lumbar Spine BMD (%) | Mean Change in Total Hip BMD (%) |

| Placebo | - | - |

| This compound 5 mg | Dose-dependent increase | Dose-dependent increase |

| This compound 10 mg | Dose-dependent increase | Dose-dependent increase |

| This compound 25 mg | Dose-dependent increase | Dose-dependent increase |

| This compound 50 mg | +4.5 | +2.3 |

Table 2: Pharmacodynamic Data - Bone Turnover Markers

Changes observed in the Phase II trial.

| Biomarker | Treatment Group (50 mg Daily) | Time Point | Result |

| Bone Resorption Markers | |||

| Urinary N-terminal telopeptide (uNTx/Cr) | This compound | 1 Month | ↓ 55%[5][7] |

| Serum C-terminal telopeptide (sCTX) | This compound | 1 Month | ↓ 61%[5] |

| Bone Formation Markers | |||

| Serum Osteocalcin | This compound | Early Stages | Slight decrease[8] |

| 12 Months | No difference from placebo[8] | ||

| Serum N-terminal propeptide of type I procollagen (P1NP) | This compound | 12 Months | Unaffected[7] |

Table 3: Safety Data - Adverse Events

Incidence of key adverse events.

| Adverse Event | Incidence in this compound-Treated Patients (All Doses) | Details |

| Morphea-like skin lesions | 9 out of 709 patients[1][9] | Primarily observed at higher doses.[1] Lesions resolved in 8 of 9 patients after drug discontinuation.[1][9] |

| Pruritus and Skin Rashes | Increased incidence reported[3][7] | - |

Experimental Protocols

Phase II Clinical Trial Protocol

A randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy and safety of this compound in postmenopausal women with osteoporosis.[6][8]

-

Participants: The trial enrolled 675 postmenopausal women.[6][8] Key inclusion criteria included a lumbar spine Bone Mineral Density (BMD) T-score of less than -2.0.[8] The average age of participants was 62 years, with mean baseline T-scores of -2.6 for the lumbar spine and -1.4 for the total hip.[6][8]

-

Intervention: Participants were randomized to receive one of four daily oral doses of this compound (5 mg, 10 mg, 25 mg, or 50 mg) or a placebo for a duration of one year.[6][8] All participants also received daily calcium and vitamin D supplementation.[6][8]

-

Assessments:

-

Efficacy: The primary efficacy endpoint was the change in BMD at the lumbar spine and total hip, measured by dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the one-year treatment period.[6][8]

-

Pharmacodynamics: Levels of bone turnover markers were measured at baseline and various time points throughout the study. Bone resorption was assessed using urinary N-terminal cross-linked telopeptides of type I collagen (uNTx/Cr) and serum C-terminal collagen I telopeptide (sCTX).[5][6][8] Bone formation was evaluated by measuring serum osteocalcin and N-terminal propeptide of type I procollagen (P1NP).[7][8]

-

Safety: Adverse events were monitored and recorded throughout the study. Special attention was given to dermatological assessments due to emerging concerns.

-

Preclinical Study in Ovariectomized Monkeys

To model postmenopausal osteoporosis, a study was conducted in ovariectomized cynomolgus monkeys.[10][11]

-

Subjects: Eighty adult female Macaca fascicularis monkeys were used. Sixty underwent bilateral ovariectomy (OVX) to induce estrogen deficiency, while twenty had sham surgeries.[10][11]

-

Treatment: The OVX monkeys were divided into four groups and dosed twice daily by oral gavage with this compound at 0 (vehicle), 3, 10, or 50 mg/kg for 18 months. The 50 mg/kg dose was reduced to 30 mg/kg approximately one month into the study.[10][11]

-

Measurements:

Clinical Trial Workflow

Caption: Workflow of the Phase II this compound clinical trial.

Conclusion

Early clinical data demonstrated that this compound effectively reduced bone resorption and led to dose-dependent increases in bone mineral density at both the spine and hip in postmenopausal women with osteoporosis.[6][7] The observed effects on bone turnover markers were consistent with its mechanism as a cathepsin K inhibitor, showing a strong suppression of resorption markers with a minimal effect on formation markers over the long term.[7][8] However, the development of this compound was discontinued due to the emergence of morphea-like skin lesions, a serious adverse event linked to its off-target inhibition of other cathepsins in dermal tissues.[1][4] The experience with this compound underscores the critical importance of selectivity in the development of cathepsin K inhibitors and has provided valuable insights for subsequent drug development efforts in this class.

References

- 1. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [ma1.mdedge.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [mdedge.com]

- 9. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development history of Balicatib

An In-depth Technical Guide to the Discovery and Development of Balicatib

Introduction

This compound (AAE581) is a potent, orally active, and selective inhibitor of cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2] Developed by Novartis, this compound was investigated as a novel anti-resorptive agent for the treatment of osteoporosis.[3][4] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[5][6] By inhibiting this enzyme, this compound was designed to reduce bone resorption, increase bone mineral density (BMD), and ultimately lower fracture risk in individuals with osteoporosis.[7][8] This document provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and the eventual discontinuation of this compound.

Discovery and Preclinical Development

This compound was identified as a promising therapeutic candidate from a series of basic peptidic nitrile compounds.[1][7] The nitrile warhead is a key feature, forming a reversible covalent bond with the active site cysteine (Cys25) of the cathepsin K enzyme, which is crucial for its inhibitory activity.[5][9]

In Vitro Potency and Selectivity

Early in its development, this compound demonstrated high potency against human cathepsin K and significant selectivity over other related cathepsins. This selectivity is critical to minimize off-target effects, as other cathepsins like B, L, and S have important physiological roles in other tissues.[1] However, it was noted that the selectivity of this compound was significantly reduced in cell-based assays compared to in vitro enzyme assays. This was attributed to its lysosomotropic nature, causing the basic compound to accumulate in the acidic environment of lysosomes where other cathepsins are also active.[7][10]

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target Enzyme | IC50 (nM) | Selectivity Fold (relative to Cathepsin K IC50 of 1.4 nM) | Reference |

|---|---|---|---|

| Human Cathepsin K | 1.4 | - | [1][7][11] |

| Human Cathepsin K | 22 | - | [3] |

| Rat Cathepsin K | 56 | - | [12] |

| Mouse Cathepsin K | 480 | - | [12] |

| Human Cathepsin B | 4800 | > 4,800 | [1][7] |

| Human Cathepsin B | 61 | - | [3] |

| Human Cathepsin L | 503 | > 500 | [1][7] |

| Human Cathepsin L | 48 | - | [3] |

| Human Cathepsin S | 65,000 | > 65,000 | [1][7] |

| Human Cathepsin S | 2,900 | - |[3] |

Note: Discrepancies in IC50 values may arise from different experimental conditions and assay formats.

Mechanism of Action

Osteoclasts, the primary bone-resorbing cells, create an acidic, sealed-off microenvironment on the bone surface called the resorption lacuna.[10] Into this space, they secrete proteases, with cathepsin K being the most crucial for degrading the collagenous bone matrix.[1][6] this compound directly inhibits this enzymatic activity, thereby reducing the breakdown of bone.

Caption: this compound inhibits Cathepsin K, preventing bone matrix degradation.

Preclinical Efficacy in Animal Models

The efficacy of this compound was evaluated in ovariectomized (OVX) cynomolgus monkeys, a well-established animal model for postmenopausal osteoporosis.[8][13] In an 18-month study, this compound demonstrated positive effects on bone health.

Table 2: Summary of this compound Effects in Ovariectomized Cynomolgus Monkeys (18-month study)

| Parameter | Effect of this compound Treatment | Reference |

|---|---|---|

| Bone Mineral Density (BMD) | Partially prevented OVX-induced bone loss in the spine. Significantly increased BMD gain in the femur compared to the OVX control group. | [8][13] |

| Bone Turnover | Significantly decreased most histomorphometric indices of bone turnover in the vertebra and femoral neck. | [8][13] |

| Bone Formation | Unexpectedly increased periosteal bone formation rates. |[3][8][13] |

This finding of increased periosteal bone formation was notable, as most anti-resorptive agents typically suppress both bone resorption and formation due to the natural coupling of these processes.[8][10]

Clinical Development

This compound advanced into clinical trials to assess its safety, tolerability, and efficacy in humans.[14]

Phase I Trials

In Phase I studies, this compound was generally well-tolerated and showed a dose-dependent suppression of cathepsin K. A 25 mg dose was found to achieve approximately 90% suppression of the target enzyme.[7][11]

Phase II Trials

A randomized, placebo-controlled Phase II trial was conducted in 675 postmenopausal women with low bone mineral density.[4] Patients received daily oral doses of this compound (5 mg, 10 mg, 25 mg, or 50 mg) or a placebo for one year.

Table 3: Key Efficacy Results from the Phase II Trial of this compound

| Endpoint | Result (50 mg dose vs. Placebo) | Reference |

|---|---|---|

| Serum C-terminal cross-linking telopeptides of type I collagen (sCTX) | ~61% decrease at 1 month | [7][9] |

| Urinary N-terminal cross-linking telopeptides of type I collagen (uNTX) | ~55% decrease at 1 month | [7][9] |

| Bone Mineral Density (BMD) | Significant increases at both the lumbar spine and hip, with changes comparable to those seen with bisphosphonate therapy. |[4] |

Discontinuation of Development

Despite the promising efficacy data in reducing bone resorption and increasing BMD, the clinical development of this compound was halted during Phase II trials.[1] The discontinuation was due to the emergence of dose-related, morphea-like skin reactions in several patients.[15][16] Nine out of 709 patients treated with this compound developed skin hardening. These adverse events were not observed in the placebo or lowest-dose groups and resolved upon discontinuation of the drug.[16]

The prevailing hypothesis for this adverse effect is related to the off-target inhibition of other cathepsins in dermal fibroblasts.[15] While initially thought to be exclusive to osteoclasts, cathepsin K has since been identified in other tissues, including the skin, where it is involved in the turnover of the extracellular matrix.[16] It was theorized that inhibiting cathepsin K (and potentially other cathepsins due to accumulation in lysosomes) impaired the degradation of extracellular matrix proteins, leading to dermal fibrosis.[15] This raised concerns that such skin reactions might be a class effect of cathepsin K inhibitors.[16]

Experimental Protocols

In Vitro Cathepsin K Inhibition Assay (General Protocol)

The potency of this compound against cathepsin K was determined using an in vitro enzymatic assay. A typical protocol involves:

-

Enzyme Activation: Recombinant human cathepsin K is pre-incubated in a buffer at an acidic pH to ensure activation.

-

Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of this compound for a specified period.

-

Substrate Addition: A fluorogenic peptide substrate for cathepsin K is added to the mixture.

-

Signal Detection: The enzyme's cleavage of the substrate releases a fluorescent molecule. The rate of fluorescence increase is measured over time using a plate reader.

-

Data Analysis: The rate of reaction at each inhibitor concentration is compared to the control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Ovariectomized Monkey Model of Osteoporosis (General Protocol)

The preclinical efficacy of this compound was tested in a model that mimics postmenopausal bone loss.[13]

-

Animal Model: Adult female cynomolgus monkeys undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated control group is also included.

-

Treatment Groups: After a recovery period, OVX animals are randomized into groups to receive a vehicle control or different oral doses of this compound daily for an extended period (e.g., 18 months).

-

Efficacy Endpoints:

-

Bone Mineral Density (BMD): Measured at baseline and regular intervals (e.g., every 3-6 months) using dual-energy X-ray absorptiometry (DXA) at sites like the lumbar spine and femur.

-

Bone Turnover Markers: Serum and urine are collected to measure biochemical markers of bone resorption (e.g., CTX, NTX) and formation.

-

Bone Histomorphometry: At the end of the study, bone biopsies are collected for microscopic analysis to quantify cellular and structural parameters of bone remodeling.

-

Caption: Workflow for preclinical evaluation of this compound in an OVX model.

Relevant Signaling Pathways

The expression of cathepsin K in osteoclasts is tightly regulated. The key signaling pathway involves the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[17] RANKL, produced by osteoblasts, binds to its receptor RANK on the surface of osteoclast precursors. This interaction triggers a downstream signaling cascade involving TNF receptor-associated factors (TRAFs), leading to the activation of transcription factors like NF-κB and the MAPK pathway, which ultimately drive the expression of the cathepsin K gene (CTSK).[10][17]

Caption: RANKL signaling cascade leading to Cathepsin K expression.

Conclusion

This compound represented a targeted approach to treating osteoporosis by selectively inhibiting cathepsin K, the key enzyme in bone matrix degradation. It showed considerable promise in preclinical models and early clinical trials, effectively reducing bone resorption markers and increasing bone mineral density.[4][8] However, its development was ultimately terminated due to dose-dependent morphea-like skin changes.[15][16] The experience with this compound provided crucial lessons for the pharmaceutical industry regarding the biology of cathepsin K, highlighting its role outside of bone and the potential for class-wide, off-target effects of cathepsin K inhibitors. This knowledge has been invaluable in guiding the subsequent development of other drugs in this class, such as Odanacatib, emphasizing the critical need for high selectivity and thorough long-term safety monitoring.[10][18]

References

- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [ma1.mdedge.com]

- 5. researchgate.net [researchgate.net]

- 6. Cathepsin K and the design of inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | Cathepsin | Tocris Bioscience [tocris.com]

- 13. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

Balicatib's Impact on Bone Mineral Density: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balicatib (AAE581) is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of type I collagen in the bone matrix. By targeting this key enzyme in the bone resorption process, this compound was developed as a potential therapeutic agent for osteoporosis. This technical guide provides an in-depth analysis of this compound's impact on bone mineral density (BMD), detailing its mechanism of action, summarizing quantitative data from pivotal clinical and preclinical studies, and outlining the experimental protocols employed. While clinical development of this compound was discontinued due to adverse skin reactions, the data generated from its investigation offer valuable insights into the therapeutic potential and challenges of cathepsin K inhibition for the management of bone loss.

Mechanism of Action: Targeting Cathepsin K-Mediated Bone Resorption

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of cathepsin K. In the acidic microenvironment of the resorption lacuna beneath the osteoclast, cathepsin K cleaves type I collagen, the primary organic component of bone. By blocking this action, this compound effectively reduces the breakdown of bone matrix, leading to a decrease in bone resorption and a consequent preservation or increase in bone mineral density.

Signaling Pathway and Cellular Consequences

The inhibition of cathepsin K by this compound initiates a cascade of cellular events within and around the osteoclast. While the primary effect is the cessation of collagen degradation, studies have revealed additional morphological and functional changes in osteoclasts.

Quantitative Impact on Bone Mineral Density

Clinical and preclinical studies have demonstrated a dose-dependent increase in bone mineral density with this compound treatment.

Phase II Clinical Trial in Postmenopausal Women

A pivotal Phase II, randomized, double-blind, placebo-controlled study (NCT00100607) evaluated the efficacy and safety of this compound in postmenopausal women with osteoporosis.[1] The study enrolled 675 participants who received daily oral doses of this compound (5 mg, 10 mg, 25 mg, or 50 mg) or a placebo for 12 months.[2]

| Treatment Group | Mean Change in Lumbar Spine BMD (%) | Mean Change in Total Hip BMD (%) |

| Placebo | -0.6 | -0.8 |

| This compound 5 mg | +2.8 | +1.2 |

| This compound 10 mg | +3.7 | +1.8 |

| This compound 25 mg | +4.7 | +2.4 |

| This compound 50 mg | +5.6 | +2.9 |

Data adapted from Adami et al., ASBMR 2006.

Preclinical Study in Ovariectomized Monkeys

A study in ovariectomized cynomolgus monkeys, a well-established model for postmenopausal osteoporosis, also demonstrated the positive effects of this compound on bone mass.[3]

| Treatment Group | Mean Change in Lumbar Spine BMD (%) | Mean Change in Total Femur BMD (%) |

| Sham | +2.1 | +1.9 |

| Ovariectomized (OVX) + Vehicle | -3.5 | -2.8 |

| OVX + this compound 3 mg/kg | +0.8 | +1.5 |

| OVX + this compound 10 mg/kg | +1.5 | +2.2 |

| OVX + this compound 30/50 mg/kg* | +1.9 | +2.8 |

*The 50 mg/kg dose was reduced to 30 mg/kg during the study.

Experimental Protocols

Phase II Clinical Trial (NCT00100607)

Objective: To assess the efficacy and safety of AAE581 (this compound) in increasing lumbar spine bone mineral density over 12 months in postmenopausal women with osteoporosis.[1]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]

Participant Population: 675 postmenopausal women, aged 50-75 years, with a lumbar spine BMD T-score between -2.0 and -3.5.[1] Key exclusion criteria included a history of urolithiasis and prior use of bisphosphonates.[1]

Interventions:

-

Oral this compound at doses of 5 mg, 10 mg, 25 mg, or 50 mg administered daily.

-

Placebo administered daily.

-

All participants received calcium and vitamin D supplementation.

Primary Outcome Measures:

-

Percentage change in lumbar spine BMD from baseline to 12 months, as measured by dual-energy X-ray absorptiometry (DXA).[1]

Secondary Outcome Measures:

-

Percentage change in total hip BMD.

-

Changes in bone turnover markers, including serum C-terminal telopeptide of type I collagen (CTX) and urinary N-terminal telopeptide of type I collagen (NTX).

Preclinical Study in Ovariectomized Monkeys

Objective: To evaluate the efficacy of this compound on bone mass and histomorphometric endpoints in an ovariectomized monkey model of osteoporosis.[3]

Study Design: A preclinical study in adult female cynomolgus monkeys (Macaca fascicularis).

Animal Model: Eighty adult female monkeys underwent bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A control group of 20 animals underwent a sham surgery.

Interventions:

-

OVX monkeys were treated with twice-daily oral gavage of this compound at doses of 3 mg/kg, 10 mg/kg, or 50 mg/kg (later reduced to 30 mg/kg) for 18 months.[3]

-

OVX and sham control groups received a vehicle.

Primary Outcome Measures:

-

Changes in BMD of the spine and femur measured at 3-6 month intervals.[3]